molecular formula C16H13NO4 B2671864 5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid CAS No. 207742-91-4

5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid

Cat. No.: B2671864
CAS No.: 207742-91-4
M. Wt: 283.283
InChI Key: IZJSRKHJGZCTKU-UHFFFAOYSA-N
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Description

5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid is an organic compound with the molecular formula C16H13NO4 and a molecular weight of 283.28 g/mol . This compound is characterized by the presence of a hydroxyl group, an amido group, and a phenylprop-2-enamido moiety attached to a benzoic acid core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid typically involves the reaction of 5-hydroxybenzoic acid with 3-phenylprop-2-enamide under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane (DCM). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amido group can be reduced to an amine.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products Formed

Scientific Research Applications

5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and amido groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenylprop-2-enamido moiety can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxy-2-(3-phenylprop-2-enamido)benzoic acid: Unique due to the presence of both hydroxyl and amido groups.

    5-Hydroxybenzoic acid: Lacks the phenylprop-2-enamido moiety, resulting in different chemical properties.

    2-(3-Phenylprop-2-enamido)benzoic acid: Lacks the hydroxyl group, affecting its reactivity and applications.

Uniqueness

This compound is unique due to the combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and amido groups allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

5-hydroxy-2-[[(E)-3-phenylprop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-12-7-8-14(13(10-12)16(20)21)17-15(19)9-6-11-4-2-1-3-5-11/h1-10,18H,(H,17,19)(H,20,21)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJSRKHJGZCTKU-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=C(C=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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